molecular formula C14H14ClN3O3 B2490498 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole CAS No. 879457-30-4

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Cat. No. B2490498
CAS RN: 879457-30-4
M. Wt: 307.73
InChI Key: CUCJHOGVWAZTHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole, often involves cyclization of POCl3 with N,N′-diacylhydrazines. A common approach includes the Huisgen reaction or variations thereof to construct the oxadiazole ring, a process that can yield compounds with significant structural diversity and potential biological activity (Limbach, Detert, & Schollmeyer, 2016).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives shows that the oxadiazole ring can form nearly planar units, which are crucial for the compound's interaction with biological targets. The orientation of substituent groups, such as nitro and chloro groups, significantly affects the molecule's overall shape and electronic distribution, influencing its chemical reactivity and potential applications (Fun, Rosli, Rai, Isloor, & Shetty, 2010).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives undergo various chemical reactions, including cycloadditions and substitutions, which are influenced by the presence of nitro and chloro substituents. These reactions can be utilized to further modify the compound, enhancing its biological activity or altering its physical properties for specific applications (Suga, Shi, & Ibata, 1998).

Physical Properties Analysis

The physical properties, including crystal structure and melting points, of 1,2,4-oxadiazole derivatives can be determined through X-ray crystallography and differential scanning calorimetry. These properties are critical for understanding the compound's stability, solubility, and suitability for various applications (Abboud, Lafta, & Tomi, 2017).

Chemical Properties Analysis

The chemical properties of 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole, such as reactivity with nucleophiles or electrophiles, are pivotal for its functional applications. The presence of electron-withdrawing groups like nitro and chloro influences its electrophilic and nucleophilic reaction pathways, making it a versatile intermediate for further chemical modifications (Androsov & Neckers, 2007).

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-oxadiazoles, including derivatives similar to the compound , have been synthesized and evaluated for various biological activities. For instance, Jafari et al. (2017) synthesized some 2,5 disubstituted 1,3,4-oxadiazole derivatives and assessed their antibacterial and antifungal activities. The compounds demonstrated significant activity against bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents Jafari et al., 2017.

Reactivity and Compound Formation

The reactivity of oxadiazole derivatives has been a subject of study to understand their potential in forming new compounds with various properties. For example, Suga et al. (1998) explored the formation of 2,5-dihydro-1,2,4-oxadiazoles through formal cycloaddition of oxazoles with nitrosobenzene derivatives, indicating the compound's utility in synthesizing structurally diverse derivatives Suga et al., 1998.

Structural and Chemical Properties

The structural and chemical properties of oxadiazole derivatives have been extensively studied. For instance, Fun et al. (2010) analyzed the structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, discussing the molecular angles and hydrogen bonds in the crystal structure, which are essential for understanding the compound's chemical behavior and reactivity Fun et al., 2010.

Safety And Hazards

Safety data for related compounds such as “4-Chloro-3-nitrophenyl isocyanate” indicate that it can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-11-7-6-10(8-12(11)18(19)20)13-16-14(21-17-13)9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCJHOGVWAZTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole

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